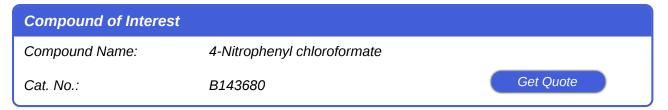


Spectroscopic Analysis of 4-Nitrophenyl Chloroformate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Nitrophenyl chloroformate** (CAS 7693-46-1), a crucial reagent in organic synthesis, particularly for the preparation of carbamates, carbonates, and for peptide chemistry.[1][2] A comprehensive understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **4-Nitrophenyl chloroformate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.4	Doublet	Not specified	2 x Ar-H (ortho to NO ₂)
~7.5	Doublet	Not specified	2 x Ar-H (meta to NO ₂)



Note: Data is derived from spectra of molecules containing the **4-nitrophenyl chloroformate** moiety.[3] The aromatic protons show a characteristic A_2B_2 pattern.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.5	Ar-C-O
152.4	C=O (Chloroformate)
145.5	Ar-C-NO ₂
125.3	Ar-CH
121.8	Ar-CH

Note: Data has been compiled from various sources which may use different solvents, affecting precise chemical shifts.[4][5]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1785	Strong	C=O Stretch (Acid Halide)
~1525	Strong	N-O Asymmetric Stretch (Nitro Group)
~1350	Strong	N-O Symmetric Stretch (Nitro Group)
~1210	Strong	C-O Stretch (Ester Linkage)
~860	Medium	C-N Stretch
~750	Medium	C-Cl Stretch

Note: Characteristic absorption bands for key functional groups. The exact position can vary based on the sampling method (e.g., KBr pellet, ATR).[6][7]



Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra for a solid compound like **4-Nitrophenyl chloroformate**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a solution-state NMR sample.[8]

- Sample Preparation:
 - Accurately weigh 10-20 mg of 4-Nitrophenyl chloroformate for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]
 - Select a suitable deuterated solvent in which the compound is soluble and that does not have signals interfering with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]
 - Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
 Gentle vortexing or sonication can aid dissolution.[8]
- Sample Transfer:
 - Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
 - Ensure the solution height in the tube is between 4.0 and 5.0 cm.[8]
 - Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a solvent like ethanol to remove any dust or fingerprints.[8]
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.
 - Place the assembly into the NMR spectrometer.



- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[8]
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve sharp, symmetrical peaks.[8]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[8]
- Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.[8] For experimental reporting, it is crucial to note the spectrometer field strength (e.g., 400 MHz), the solvent used, and the standard (e.g., residual solvent peak).[9]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet technique.

A. Using an ATR-FTIR Spectrometer (Neat Solid)

- Background Scan:
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Run a background scan to capture the spectrum of the ambient atmosphere (CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[10]
- Sample Analysis:
 - Place a small amount of the solid 4-Nitrophenyl chloroformate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]
 - Use the instrument's pressure arm to press the solid firmly and evenly against the crystal.
 This ensures good contact for the IR beam to interact with the sample.[10]

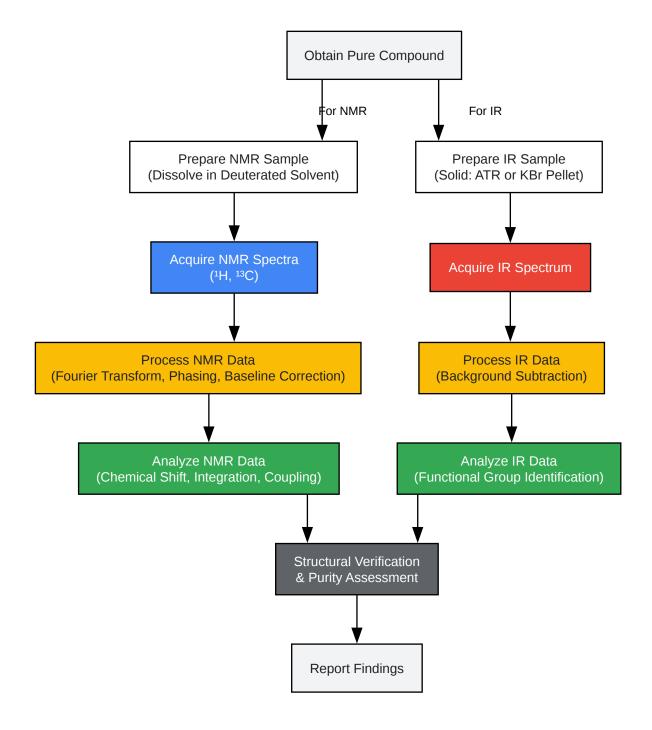


- Acquire the sample spectrum.
- Cleaning:
 - Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.
- B. Using the KBr Pellet Technique
- Sample Preparation:
 - Grind 1-2 mg of 4-Nitrophenyl chloroformate with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-pressing die.
- Pellet Formation:
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the IR spectrometer.
 - Acquire the spectrum, ensuring the instrument has been recently background-corrected.

Visualization of Analytical Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis of a chemical compound like **4-Nitrophenyl chloroformate**.





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Caption: Logical workflow for spectroscopic analysis of a chemical compound.

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